molecular formula C16H17Cl2NO4S B10963447 N-[1-(2,4-dichlorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide

N-[1-(2,4-dichlorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide

Cat. No.: B10963447
M. Wt: 390.3 g/mol
InChI Key: ZAKLIRWKGSARTL-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group and a dimethoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorophenyl ethylamine with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N-[1-(2,4-dichlorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,4-dichlorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide stands out due to its unique combination of a dichlorophenyl group and a dimethoxybenzenesulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H17Cl2NO4S

Molecular Weight

390.3 g/mol

IUPAC Name

N-[1-(2,4-dichlorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C16H17Cl2NO4S/c1-10(13-6-4-11(17)8-14(13)18)19-24(20,21)12-5-7-15(22-2)16(9-12)23-3/h4-10,19H,1-3H3

InChI Key

ZAKLIRWKGSARTL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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